Product packaging for Ethyl pyridin-3-ylcarbamate(Cat. No.:CAS No. 6276-11-5)

Ethyl pyridin-3-ylcarbamate

Cat. No.: B1595404
CAS No.: 6276-11-5
M. Wt: 166.18 g/mol
InChI Key: YLRSARVOZNPQKX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are fundamental to various scientific fields. nih.govopenaccessjournals.com As an isostere of benzene, the pyridine scaffold is a key component in over 7,000 drug molecules of medicinal importance. nih.gov Their significance stems from their wide array of biological activities, including antifungal, antibacterial, antiviral, antioxidant, anti-inflammatory, and anticancer properties. tandfonline.comresearchgate.netnih.gov This therapeutic potential has made them a focal point for medicinal chemists in the pursuit of novel chemotherapeutic agents. researchgate.net

Beyond medicine, pyridine derivatives are integral to the development of agrochemicals and serve as essential precursors, reagents, and solvents in synthesis. nih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to form stable complexes with metal ions, making these compounds effective chemosensors for detecting environmental pollutants. tandfonline.com The versatility and broad applicability of pyridine-based molecules ensure their continued prominence in chemical research and development. nih.govopenaccessjournals.com

Overview of Carbamates in Organic Synthesis and Medicinal Chemistry

Carbamates, also known as urethanes, are esters of carbamic acid and are characterized by their R-O-CO-NR'R" functional group. scielo.br This structural motif is found in numerous approved drugs and prodrugs, highlighting its importance in medicinal chemistry. scielo.brnih.govacs.org The stability of the carbamate (B1207046) group, its ability to participate in hydrogen bonding, and its capacity to increase a molecule's permeability across cell membranes make it a valuable feature in drug design. nih.govresearchgate.net Consequently, carbamates are often used as stable surrogates for peptide bonds in peptidomimetics. nih.govacs.org

In addition to their pharmaceutical roles, carbamates serve as crucial protecting groups for amines in organic synthesis, particularly in peptide chemistry. scielo.brnih.govbanglajol.info They are also foundational materials in the polymer industry for the production of polyurethanes and have extensive applications in agriculture as pesticides, herbicides, and fungicides. scielo.brbanglajol.info The diverse functionality of carbamates underscores their versatility and widespread use in both chemical synthesis and biological applications.

Research Trajectory and Evolution of Studies on Ethyl Pyridin-3-ylcarbamate

This compound (CAS Number: 6276-11-5) is a specific derivative that combines the pyridine ring with an ethyl carbamate group. fluorochem.co.uksigmaaldrich.com Its primary role in academic and industrial research has been as a key synthetic intermediate. google.com

A significant application of this compound is in the synthesis of piperidine-3-ylcarbamate compounds. google.com This is achieved through a nuclear reduction of the pyridine ring. google.com These resulting piperidine (B6355638) compounds are valuable intermediates in the manufacturing of treatments for diabetes. google.com The synthesis of this compound itself can be accomplished through conventional methods, such as the carbamation of 3-aminopyridine (B143674) or via the Hofmann rearrangement of nicotinic acid amide in the presence of an alcohol. google.com

Research has also explored its use in the synthesis of more complex heterocyclic systems. For instance, it has been used as a reactant in the creation of substituted pyridines and nicotinic acid esters, which are then converted into other functionalized molecules containing 1,2,3-triazole moieties. nih.govresearchgate.net Studies have also noted its relationship to compounds with potential neuroprotective activities, suggesting avenues for its application in neuropharmacology. smolecule.comaub.edu.lb

Chemical Properties of this compound

Property Value Source
CAS Number 6276-11-5 fluorochem.co.uksigmaaldrich.com
Molecular Formula C₈H₁₀N₂O₂ fluorochem.co.uksigmaaldrich.comsigmaaldrich.com
Molecular Weight 166.18 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com

| Purity | 95.0% - 98% | fluorochem.co.ukoakwoodchemical.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1595404 Ethyl pyridin-3-ylcarbamate CAS No. 6276-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-pyridin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRSARVOZNPQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284277
Record name ethyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6276-11-5
Record name 6276-11-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl Pyridin-3-ylcarbamate

The traditional syntheses of this compound primarily rely on two well-documented chemical transformations: the formation of a carbamate (B1207046) from 3-aminopyridine (B143674) and the Hofmann rearrangement of nicotinic acid amide.

Carbamate Formation from 3-Aminopyridine and Ethyl Chloroformate

A primary and conventional method for synthesizing this compound involves the reaction of 3-aminopyridine with ethyl chloroformate. google.com This reaction is a standard procedure for carbamate formation. google.comresearchgate.net In this process, the amino group at the 3-position of the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This leads to the substitution of the chlorine atom and the formation of the carbamate linkage. google.comresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

This method is a direct and widely used approach for the ethyl-carbamation of 3-aminopyridine. google.com The resulting this compound can be subsequently used in further synthetic steps, such as nuclear reduction to produce piperidine (B6355638) derivatives. google.com

Hofmann Rearrangement of Nicotinic Acid Amide in the Presence of Ethanol

Another established route to this compound is through the Hofmann rearrangement of nicotinic acid amide (nicotinamide). google.com The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. psgcas.ac.inresearchgate.net

In this specific synthesis, nicotinamide (B372718) is treated with reagents such as sodium hydroxide (B78521) and bromine to initiate the rearrangement. psgcas.ac.in The resulting isocyanate intermediate is then trapped by ethanol, which acts as a nucleophile. The alcohol attacks the isocyanate to form the corresponding ethyl carbamate. google.compsgcas.ac.in While this method is a valid pathway to the desired product, attempts to produce methyl 3-nitropyridine-4-yl carbamate by a similar Hofmann rearrangement of isonicotinamide (B137802) have been reported to result in poor yields, suggesting that optimization may be necessary for certain substrates. ntnu.no

Advanced Synthetic Strategies and Optimization

To improve upon the established methods, researchers have developed advanced synthetic strategies. These modern approaches focus on enhancing efficiency, yield, and reaction conditions, often employing catalyst-free systems, microwave assistance, and regioselective techniques.

Catalyst-Free Cyclization and Curtius Rearrangement Approaches

The Curtius rearrangement involves the thermal decomposition of an acyl azide, which is typically generated from a carboxylic acid derivative. wikipedia.org The resulting isocyanate can then be trapped with an alcohol, such as ethanol, to yield the desired carbamate. wikipedia.orgarabjchem.org This rearrangement is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the stereochemistry. nih.gov In some cases, the synthesis can be designed as a catalyst-free process, which simplifies purification and reduces costs. For instance, a practical and highly efficient protocol for the production of the autotaxin inhibitor Ziritaxestat involved a catalyst-free bicomponent cyclization followed by a Curtius rearrangement. acs.org

Microwave-Assisted Synthesis Techniques for Enhanced Yields and Reduced Reaction Times

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. researchgate.netconicet.gov.ar This technique has been successfully applied to the synthesis of various carbamates. sciforum.net The use of microwave irradiation can provide rapid and uniform heating, which can be particularly beneficial for reactions that are slow or require high temperatures under conventional conditions. researchgate.netsciforum.net For example, a facile, one-pot procedure under microwave-assisted conditions was used for the synthesis of fused thieno[3,2-e] psgcas.ac.inacs.orgresearchgate.nettriazolo[1,5-c]pyrimidinones, demonstrating the efficiency of this technology. researchgate.net While a specific microwave-assisted synthesis for this compound is not detailed in the provided results, the general applicability of this technique to carbamate synthesis suggests it is a viable and advantageous approach for its production. sciforum.net

Regioselective Functionalization Approaches

Achieving regioselectivity is a significant challenge in the functionalization of pyridine rings. nih.gov Recent advances in organic synthesis have led to the development of methods for the site-selective functionalization of pyridines, which can be applied to the synthesis of precursors for this compound. nih.govnih.gov These methods often involve the use of directing groups to control the position of the incoming functional group. researchgate.net

For instance, the C–H functionalization of pyridines at the C3 position has been achieved using transition metal catalysis. nih.gov While direct carbamation at the C3 position is a common strategy, regioselective methods can be employed to introduce other functionalities that can later be converted to the desired carbamate. The ability to selectively functionalize the pyridine ring opens up new synthetic routes and allows for the creation of highly decorated pyridine derivatives. nih.gov

Derivatization and Analog Synthesis

The chemical scaffold of this compound lends itself to a variety of modifications, allowing for the synthesis of a diverse range of analogs. These derivatizations are crucial for fine-tuning the physicochemical properties and exploring the structure-activity relationships of the resulting compounds.

The synthesis of substituted pyridine-carbamate analogs can be achieved through several routes. One common method involves the reaction of a substituted 3-hydroxypyridine (B118123) with a carbamoyl (B1232498) chloride in the presence of a base. For instance, pyridin-3-yl dimethylcarbamate (B8479999) is synthesized by the condensation of 3-hydroxypyridine with dimethylcarbamoyl chloride. This general approach allows for the introduction of various substituents on the pyridine ring and the carbamate nitrogen.

Another strategy involves the modification of a pre-existing substituted pyridine. For example, N-(thieno[2,3-b]pyridin-3-yl)-guanidine derivatives have been synthesized, showcasing how the core pyridine structure can be part of a larger, more complex system. researchgate.net Furthermore, the synthesis of tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamate has been reported, which involves the reaction of 3-amino-9-ethylcarbazole (B89807) with di-tert-butyl dicarbonate. tubitak.gov.tr While not a direct pyridine analog, this demonstrates a common method for installing a carbamate group onto an amino-substituted aromatic heterocycle.

The following table summarizes various synthetic approaches to pyridine-carbamate analogs:

Starting MaterialReagent(s)ProductKey Transformation
3-HydroxypyridineDimethylcarbamoyl chloride, BasePyridin-3-yl dimethylcarbamateCarbamate formation
Substituted AminopyridineDi-tert-butyl dicarbonatetert-Butyl (pyridin-3-yl)carbamate derivativeBoc protection
3-Amino-9-ethylcarbazoleDi-tert-butyl dicarbonate, Triethylaminetert-Butyl (9-ethyl-9H-carbazol-3-yl)carbamateCarbamate formation

This compound serves as a key precursor for the construction of various fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Imidazo[1,2-a]pyridines: The synthesis of imidazo[1,2-a]pyridines often proceeds through the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or through multi-component reactions. acs.org The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves a 2-aminopyridine, an aldehyde, and an isocyanide, is a particularly efficient method for generating substituted imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org While direct use of ethyl 3-aminopyridine-2-carboxylate in these reactions is not extensively documented, the general strategy allows for the potential incorporation of the carbamate functionality.

A typical synthetic route is the cyclization of aminopyridines with chloro ketones to yield the imidazo[1,2-a]pyridine (B132010) core. nih.gov

Pyrazolopyridines: Carbamate-substituted pyrazolopyridines are a class of compounds that have been explored for their biological activities. google.comgoogle.com The synthesis of these fused systems can be achieved by constructing the pyridine ring onto a pre-formed pyrazole (B372694) or vice versa. One approach involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com For example, a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were prepared from 5-amino-3-methyl-1-phenyl-1H-pyrazole. cardiff.ac.uk The carbamate functionality can be introduced at various stages of the synthesis, either as a substituent on the starting pyridine or pyrazole, or by modification of the final fused ring system. researchgate.net

Thienopyridines: The thienopyridine scaffold is another important heterocyclic system that can be accessed from pyridine precursors. The synthesis of various thieno[2,3-b]pyridines and thieno[3,2-c]pyridines has been reported. mdpi.commdpi.comresearchgate.net For instance, amino acid prodrugs have been synthesized based on a tetrahydrothieno[3,2-c]pyridine scaffold. mdpi.com The synthesis of N-(thieno[2,3-b]pyridin-3-yl)-guanidine derivatives further illustrates the versatility of this fused system. researchgate.net The construction of the thiophene (B33073) ring onto the pyridine core often involves the reaction of a substituted aminopyridine with a sulfur-containing reagent.

The table below outlines general synthetic strategies for these fused systems:

Fused SystemGeneral Synthetic StrategyStarting Material Example
Imidazo[1,2-a]pyridinesGroebke–Blackburn–Bienaymé (GBB) 3-component reaction2-Aminopyridine, Aldehyde, Isocyanide
PyrazolopyridinesCyclization of an aminopyrazole with a β-ketoester5-Aminopyrazole, Ethyl acetoacetate
ThienopyridinesCyclization of a substituted aminopyridine with a sulfur reagent2-Amino-3-cyanopyridine, Ethyl 2-mercaptoacetate

The construction of spirocyclic systems containing a pyridine ring represents a significant synthetic challenge. Methodologies for the synthesis of spirocyclic indolines and other related structures have been developed. google.commdpi.commit.edu One notable approach is the interrupted Bischler–Napieralski reaction of N-acyltryptamines, which generates spiroindoleninium ions that can be trapped by nucleophiles to form spirocyclic pyrrolidinoindolines. mit.edu Although not starting directly from this compound, this strategy highlights a potential pathway for the synthesis of spiro compounds where a nitrogen-containing heterocycle is fused in a spirocyclic manner. The synthesis of spiro[cycloalkane-pyridazinone] derivatives has also been reported, starting from cycloalkanones and proceeding through a Knoevenagel condensation. mdpi.com

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecular architectures in a single step, minimizing waste and purification efforts. tcichemicals.comorganic-chemistry.org The Biginelli and Hantzsch reactions are classic examples of MCRs used to synthesize dihydropyrimidinones and dihydropyridines, respectively. tcichemicals.com

The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, is particularly relevant for the synthesis of imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org This reaction allows for the rapid generation of a library of substituted imidazo[1,2-a]pyridines by varying the three starting components. Furthermore, a multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides has been developed for the synthesis of highly functionalized bipyrimidine derivatives. rsc.org These examples underscore the potential of MCRs in utilizing pyridine-containing building blocks for the synthesis of diverse and complex heterocyclic scaffolds.

Synthesis of Spirocyclic Derivatives

Chemical Transformations and Reactivity

The reactivity of this compound and its derivatives is governed by the electronic properties of the pyridine ring and the carbamate functionality.

The pyridine nitrogen in this compound and its derivatives is susceptible to oxidation, typically leading to the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxides are versatile intermediates that can undergo a range of further transformations, including nucleophilic substitution and rearrangement reactions. The presence of the carbamate group can influence the reactivity of the pyridine ring towards oxidation and subsequent reactions.

Reduction Reactions of this compound Derivatives

The chemical alteration of functional groups on the pyridine ring of this compound derivatives is a key strategy for creating diverse molecular scaffolds. Reduction reactions, particularly of nitro groups, are fundamental in this context. For instance, in the synthesis of complex pyridines, a nitro-substituted pyridine can be reduced to the corresponding amine, which can then be further functionalized.

A common synthetic route involves the catalytic hydrogenation of a nitro group on a pyridine ring that also bears other substituents. For example, the nitro group of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate can be subjected to catalytic hydrogenation to yield the corresponding 5-amino-4-hydroxypyridine derivative. nih.gov This transformation is pivotal as it introduces a new amino group that can participate in subsequent cyclization or substitution reactions. nih.gov

Similarly, in the synthesis of certain neuroprotective agents, a 6-amino-2-benzylamino-5-nitropyridine intermediate is reduced to provide a triaminopyridine structure. nih.gov This triamine can then undergo regioselective carbamation at the 3-amino position to yield the target this compound derivative. nih.gov These examples highlight how the reduction of a nitro group is a critical step in the synthetic pathway toward functionalized this compound derivatives.

Table 1: Examples of Reduction Reactions in the Synthesis of Pyridine Carbamate Derivatives

Starting MaterialReagents/ConditionsProductReference
6-amino-2-benzylamino-5-nitropyridine intermediateCatalytic ReductionTriaminopyridine intermediate nih.gov
Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamateCatalytic Hydrogenation5-amino-4-hydroxypyridine derivative nih.gov

Substitution Reactions of this compound Derivatives

Substitution reactions on the pyridine core of this compound derivatives allow for the introduction of a wide array of functional groups, significantly expanding their synthetic utility. These reactions can occur on precursor molecules or on the fully formed carbamate.

One synthetic strategy involves nucleophilic substitution on a halogenated pyridine. For example, commercially available 2,6-dichloro-3-nitropyridine (B41883) can undergo selective amination, followed by a nucleophilic substitution with a substituted benzylamine (B48309) to create a 6-amino-2-benzylamino-5-nitropyridine intermediate. nih.gov Following reduction of the nitro group, this intermediate is then converted to the final ethyl carbamate derivative. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine skeleton. Sequential and regioselective Suzuki and Buchwald-Hartwig cross-coupling reactions have been successfully employed on di- and tri-substituted pyridines to create complex analogues. For instance, a 2-chloro-4,6-disubstituted pyridine can undergo a Buchwald-Hartwig amination to introduce a tert-butyl carbamate group at the 2-position, yielding a derivative of pyridin-2-ylcarbamate. rsc.org While this example uses a different isomer, the principle applies to the synthesis of substituted pyridin-3-ylcarbamate analogs.

Table 2: Examples of Substitution Reactions in the Synthesis of Pyridine Carbamate Derivatives

Starting MaterialReagents/ConditionsType of SubstitutionProductReference
6-chloro-3-nitropyridin-2-amineSubstituted BenzylamineNucleophilic Aromatic Substitution6-amino-2-benzylamino-5-nitropyridine nih.gov
2-chloro-6-(2-hydroxyphenyl)-4-(3-nitrophenyl)pyridinetert-butyl carbamate, Pd catalystBuchwald-Hartwig Aminationtert-butyl (6-(2-hydroxyphenyl)-4-(3-nitrophenyl)pyridin-2-yl)carbamate rsc.org

Hydrogenation of Pyridine Moiety to Piperidine Carbamates

The nuclear reduction of this compound to ethyl piperidin-3-ylcarbamate is a reaction of significant industrial importance, as the resulting piperidine compound is a valuable intermediate in the synthesis of pharmaceuticals. google.com This hydrogenation of the aromatic pyridine ring to a saturated piperidine ring can be achieved using various catalysts and conditions.

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently used for the hydrogenation of this compound due to their efficiency and cost-effectiveness compared to other precious metal catalysts like rhodium. google.comgoogle.com The reaction involves contacting this compound with hydrogen gas in the presence of a palladium catalyst, typically in a solvent. google.comgoogle.com

The amount of palladium catalyst used is generally between 0.01 to 10 wt% of palladium atom relative to the starting carbamate. google.comgoogle.com A range of solvents can be employed for this reaction, with the volume typically being 0.1 to 30 liters per kilogram of the pyridine carbamate. google.comgoogle.com Common solvents include alcohols and acetic acid. google.comgoogle.com The progress of the hydrogenation can be monitored using standard analytical techniques such as gas chromatography or high-performance liquid chromatography. google.com

Rhodium-Catalyzed Hydrogenation

While palladium is often preferred for economic reasons, rhodium catalysts are also known to be effective for the hydrogenation of pyridine-3-ylcarbamate compounds to their corresponding piperidine derivatives. google.com Rhodium-catalyzed hydrogenations are a well-established method in organic synthesis for the reduction of various unsaturated compounds, including N-heterocycles. numberanalytics.commdpi.com These reactions often exhibit high activity and selectivity. numberanalytics.com However, the higher cost of rhodium catalysts makes palladium-based systems a more economically viable option for large-scale industrial production of piperidine-3-ylcarbamate compounds. google.com

Influence of pH on Reaction Yields

The yield of the palladium-catalyzed hydrogenation of this compound is significantly influenced by the pH of the reaction medium. Research has demonstrated that conducting the reaction under acidic conditions can lead to a good yield of the desired ethyl piperidin-3-ylcarbamate. google.comgoogle.com

Specifically, adjusting the pH of the reaction system to a range between 1 and 7 has been found to be beneficial. google.comgoogleapis.com This is typically achieved by adding a carboxylic acid, such as acetic acid, propionic acid, or succinic acid, or by using phosphoric acid. google.comgoogle.com Acetic acid is a commonly preferred choice and can even be used as the solvent for the reaction. google.comgoogle.com This pH control is a critical factor in optimizing the reaction for industrial applications, ensuring a more efficient and higher-yielding synthesis of the piperidine carbamate intermediate. google.comgoogle.com

Table 3: Effect of Catalyst and pH on Hydrogenation of this compound

CatalystpH RangeAdditiveOutcomeReference
Palladium (Pd/C)1 - 7Carboxylic Acid (e.g., Acetic Acid) or Phosphoric AcidGood yield of piperidin-3-ylcarbamate google.comgoogle.comgoogleapis.com
RhodiumNot specifiedNot specifiedEffective but more expensive than Palladium google.com

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the structure of ethyl pyridin-3-ylcarbamate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, specific signals corresponding to the ethyl and pyridinyl protons are expected. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the pyridine (B92270) ring will appear as distinct multiplets in the aromatic region of the spectrum, with their chemical shifts influenced by the carbamate (B1207046) substituent.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. udel.edu It is a less sensitive technique than ¹H NMR because it observes the ¹³C isotope, which has a low natural abundance (about 1%). udel.edu The spectrum for this compound would show distinct peaks for the two carbons of the ethyl group, the carbonyl carbon of the carbamate, and the carbons of the pyridine ring. The chemical shifts of the pyridine carbons are particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl CH₃1.2-1.4 (triplet)~14
Ethyl CH₂4.1-4.3 (quartet)~61
Pyridine Ring Protons7.2-8.5 (multiplets)120-150
Carbamate N-HVariable (broad singlet)N/A
Carbamate C=ON/A~155

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz

For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretch of the carbamate group is typically observed as a sharp to moderately broad band around 3300-3400 cm⁻¹. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carbamate functional group is expected in the region of 1700-1730 cm⁻¹. The C-N stretching vibration of the carbamate and the C-O stretch of the ester group would appear in the fingerprint region (below 1500 cm⁻¹). The aromatic C-H stretching vibrations of the pyridine ring are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring would be found in the 1400-1600 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretch3300-3400
C=O (Carbamate)Stretch1700-1730
C-H (Aromatic)Stretch>3000
C-H (Aliphatic)Stretch<3000
C=C, C=N (Pyridine Ring)Stretch1400-1600
C-O (Ester)Stretch1200-1300
C-N (Carbamate)Stretch1200-1300

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 166.074228 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) are often used for such compounds.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, characteristic absorption maxima (λmax) are expected. A related compound, 1-pyridin-3-yl-ethylamine, shows absorption maxima at 204 nm and 258 nm. sielc.com this compound would likely exhibit similar absorption bands due to the pyridine ring, which may be slightly shifted due to the presence of the ethyl carbamate substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its crystal packing. For instance, a study on the related molecule trans-bis-(pyridin-3-yl)ethylene revealed its self-assembly into two-dimensional arrays through C-H···N hydrogen bonds and C-H···π interactions. nih.govresearchgate.net

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound. google.com An HPLC method for this compound would be developed to separate it from any impurities, starting materials, or byproducts. A typical HPLC system would utilize a suitable stationary phase (e.g., a C18 column) and a mobile phase, which could be a mixture of solvents like acetonitrile (B52724) and water with a buffer. sielc.com Detection is often achieved using a UV detector set at one of the compound's absorption maxima. sielc.comsielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Detailed studies on the quantum chemical properties of ethyl pyridin-3-ylcarbamate, including Density Functional Theory (DFT) analyses of its ground state, are not available in the searched scientific literature. Consequently, specific data regarding its optimized geometry, bond lengths, and bond angles from these theoretical calculations cannot be provided.

Density Functional Theory (DFT) Studies of Ground State Properties

No specific DFT studies detailing the ground state properties of this compound could be located.

HOMO-LUMO Orbital Analysis and Energy Gaps

Without DFT or other quantum chemical studies, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, have not been reported.

Chemical Reactivity Descriptors and Fukui Functions

The calculation of chemical reactivity descriptors (such as electronegativity, hardness, softness, and electrophilicity index) and the analysis of Fukui functions are dependent on prior quantum chemical calculations, which are not available.

Molecular Electrostatic Surface Potential (MESP) Analysis

A Molecular Electrostatic Surface Potential (MESP) map for this compound has not been published, meaning a visual and analytical representation of its charge distribution is unavailable.

Molecular Dynamics Simulations

Conformational Analysis and Energy Minimization

While basic conformational properties, such as the number of rotatable bonds, are known, detailed conformational analysis and energy minimization studies to identify the most stable conformers of this compound are not present in the available literature. ebi.ac.uk

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Impact of Carbamate (B1207046) Group on Pharmacological Profile

The carbamate group (-O-CO-NH-) is a critical structural motif in many therapeutic agents, acting as more than a simple linker. nih.govresearchgate.net It is a versatile functional group that significantly influences a molecule's pharmacological profile due to its unique chemical and physical properties. nih.govacs.org

The carbamate functionality is an amide-ester hybrid, which confers good chemical and proteolytic stability. acs.org This stability is crucial for a drug's survival in biological systems, allowing it to reach its target intact. nih.gov The carbamate group's ability to participate in hydrogen bonding through its carbonyl group and NH moiety is a key factor in its interaction with biological targets like enzymes and receptors. acs.org Furthermore, the delocalization of the nitrogen's non-bonded electrons into the carboxyl group imposes a degree of conformational restriction, which can help to lock the molecule into a bioactive conformation for optimal target binding. acs.org

Introducing a carbamate moiety into a molecule can augment the biological activity of the parent compound. nih.govscielo.brresearchgate.net By systematically modifying the substituents at the oxygen and nitrogen termini of the carbamate, medicinal chemists can modulate biological properties, improve metabolic stability, and enhance pharmacokinetic characteristics such as membrane permeability. nih.govacs.orgresearchgate.net The rate of hydrolysis of the carbamate can be a critical factor; for active drugs, slow hydrolysis is desired for sustained action, whereas for prodrugs, a suitable rate of hydrolysis is necessary to release the active pharmacological agent. acs.org

Influence of Substituent Modifications on Biological Activity

SAR studies on various pyridinyl carbamates have demonstrated that the nature and position of substituents are critical. For instance, in a series of p-pyridinyl oxime carbamates, modifications to the carbamate portion were found to be crucial for their ability to cause DNA damage, with halogenated derivatives proving to be particularly effective. nih.gov Similarly, for aryl carbamate analogs of cytokinins, the introduction of electron-withdrawing substituents, such as chlorine, into the aromatic ring generally leads to higher proliferative activity. mdpi.com This suggests that the electronic nature of the substituents directly impacts the molecule's interaction with its biological target. mdpi.com

In the development of neuroprotective aromatic carbamates, extensive SAR studies were conducted on derivatives of an aminopyridin-3-yl carbamate scaffold. aub.edu.lbnih.gov Modifications focused on the benzylamino group at the 6-position of the pyridine (B92270) ring. The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), on the benzyl (B1604629) ring led to compounds with significantly enhanced neuroprotective activity at lower concentrations compared to the parent compound. aub.edu.lbnih.gov

CompoundSubstituent (R) on Benzylamine (B48309)Protective Activity (% Viable Cells at 3 µM)Protective Activity (% Viable Cells at 0.1 µM)Reference
1 (Parent)4-Fluoro~78%Inactive nih.gov
9e4-Trifluoromethyl>90%~74% nih.gov
9g4-Trifluoromethoxy~81%~77% nih.gov
9f3-(Aminomethyl)-6-(trifluoromethyl)~82%~74% nih.gov
9h4-Thio-(trifluoromethyl)~79%Inactive nih.gov

These findings highlight that small changes, such as the addition of a trifluoromethyl group, can drastically improve potency, enhancing lipophilicity and metabolic stability. vulcanchem.com

Investigation of Core Scaffold Modifications

Altering the core heterocyclic scaffold is a fundamental strategy in medicinal chemistry to discover novel compounds with improved properties. researchgate.net In the context of ethyl pyridin-3-ylcarbamate, this involves modifying the pyridine ring itself or replacing it with other ring systems to explore new chemical space and interactions with biological targets. nih.govmdpi.com

One approach is the creation of pyridine-fused heterocycles, which can lead to more rigid structures with distinct biological activities. mdpi.com Examples include the synthesis of imidazo[1,2-a]pyridine (B132010), pyrrolo[2,3-b]pyridine, and pyrazolo[4,3-b]pyridine scaffolds. mdpi.comacs.org These bicyclic systems can orient substituents in different three-dimensional arrangements compared to a simple pyridine ring, potentially leading to enhanced binding affinity. For instance, the imidazo[1,2-a]pyridine core has been successfully used to construct potent inhibitors. acs.org

Role of Stereochemistry in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.govmhmedical.comijpsjournal.com Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. nih.govijpsjournal.com Generally, only one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be inactive or contribute to side effects. ijpsjournal.com

In the context of pyridinyl carbamate derivatives, the introduction of chiral centers can have a profound impact on efficacy. Studies on complex chiral analogs of ethyl pyridinylcarbamate have shown that stereochemistry plays a pivotal role. For example, the two chiral isomers of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate showed distinct optical activity upon binding to their target, tubulin, indicating a stereospecific interaction. researchgate.net

More definitive evidence comes from studies on nature-inspired compounds where chirality was systematically investigated. For a series of 3-Br-acivicin derivatives, which contain a chiral center, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.net This high degree of stereoselectivity suggests that the biological activity is not merely due to target binding but may also involve stereoselective transport mechanisms, such as uptake by a specific amino acid transporter. nih.govresearchgate.net These findings underscore the importance of synthesizing and testing enantiomerically pure compounds during drug development to maximize therapeutic benefit. nih.gov

Bioisosteric Replacements and Their Effects on Activity and Metabolic Stability

Bioisosteric replacement is a strategy used in drug design to substitute one part of a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters like metabolic stability. u-tokyo.ac.jppressbooks.pub Amide and carbamate groups are frequently subjected to bioisosteric replacement because they can be susceptible to enzymatic hydrolysis in the body. pressbooks.pubnih.gov

The carbamate moiety itself is often used as a bioisostere for the more labile peptide (amide) bond, as it confers greater metabolic stability while mimicking the hydrogen bonding capabilities of the amide. acs.orgnih.gov However, the carbamate group can also be replaced to further fine-tune a molecule's properties. Common bioisosteres for amides and carbamates include heterocycles like 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. nih.govcambridgemedchemconsulting.com These five-membered rings are generally resistant to hydrolysis and oxidation, can mimic the planar geometry of the amide/carbamate bond, and can maintain key hydrogen bonding interactions. cambridgemedchemconsulting.comhyphadiscovery.com For example, the replacement of a lactam (a cyclic amide) with a 1,2,3-triazole in the development of alprazolam successfully addressed a metabolic liability associated with its predecessor, diazepam. hyphadiscovery.com

Biological Activity and Pharmacological Research

Mechanism of Action Studies

Interaction with Specific Molecular Targets and Pathways

The biological activity of ethyl pyridin-3-ylcarbamate and its derivatives often stems from their interaction with specific molecular targets, influencing various cellular pathways. For instance, certain pyridin-3-yl carbamate (B1207046) derivatives have been investigated for their role as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system. rsc.org The replacement of a phenyl group with a 3-pyridyl residue in some carbamate inhibitors has been shown to drastically increase their inhibitory activity against FAAH. rsc.org

Furthermore, derivatives of pyrrolo[3,4-c]pyridine, a related heterocyclic scaffold, have demonstrated a broad spectrum of pharmacological properties, including analgesic and sedative effects, and have been studied for their potential in treating diseases of the nervous and immune systems. mdpi.com The specific interactions of these compounds with G-protein coupled receptors (GPCRs) and other targets are key to their therapeutic potential. mdpi.comgccpo.org The ability of ligands to stabilize different conformations of a GPCR can lead to "biased agonism," where a ligand preferentially activates one signaling pathway over another, offering a nuanced approach to drug design. plos.org

Enzyme Inhibition or Modulation (e.g., Autotaxin Inhibitors)

A significant area of research for compounds containing the pyridin-3-ylcarbamate moiety and related structures is their potential as enzyme inhibitors. A notable target is autotaxin (ATX), a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). nih.govbiomedres.usechelon-inc.comnih.gov The ATX-LPA signaling axis is implicated in various pathological conditions, including cancer, fibrosis, and inflammation. nih.govbiomedres.us

Several inhibitors of ATX have been developed, with some, like PF-8380, showing high potency with IC50 values in the nanomolar range. echelon-inc.com The development of these inhibitors often involves modifying the core structure to improve potency and pharmacokinetic properties. For example, the discovery of Ziritaxestat (GLPG-1690), a first-in-class ATX inhibitor, involved the synthesis of a carbamate analogue as a key intermediate. acs.org The binding modes of these inhibitors to the ATX active site are a subject of intense study, with the aim of designing more effective and selective therapeutic agents. biomedres.us

The table below summarizes the inhibitory activity of selected compounds against Autotaxin.

CompoundTargetIC50 (nM)Notes
PF-8380Autotaxin2.8 (purified enzyme)Also shows inhibition in whole blood (101 nM). echelon-inc.com
Compound 3Autotaxin3 (LPA enzyme assay)A rigidified analogue with improved metabolic stability. nih.gov
Darmstoff (LPA analogue)Autotaxin97 (LPC)Also acts as an antagonist of the LPA3 receptor. nih.gov

Receptor Modulation (e.g., G-protein Coupled Receptors, Soluble Guanylate Cyclase)

The modulation of receptors, particularly G-protein coupled receptors (GPCRs) and soluble guanylate cyclase (sGC), is another important aspect of the pharmacological activity of this compound and its derivatives. GPCRs are a large family of cell-surface receptors that mediate a wide range of physiological responses. biomolther.orgmdpi.com The ability of a ligand to selectively activate certain signaling pathways downstream of a GPCR is known as biased agonism and is a key area of modern drug discovery. plos.orgbiomolther.orgmdpi.com

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway, producing cyclic guanosine (B1672433) monophosphate (cGMP) upon activation by NO. frontiersin.orgmdpi.comnih.gov Dysregulation of the NO-sGC-cGMP pathway is implicated in various diseases. nih.gov Small molecules that can stimulate or activate sGC independently of NO are being explored as potential therapeutics. frontiersin.orgnih.gov While direct evidence for this compound as an sGC modulator is limited, the broader class of pyridine (B92270) derivatives has been studied in this context. nih.gov

Tubulin Binding and Antimitotic Activity

Several derivatives containing structures related to this compound have been identified as potent tubulin-binding agents with antimitotic activity. mdpi.comcsic.esnih.gov Microtubules, which are dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, making them a key target for anticancer drugs. csic.es

Compounds that bind to the colchicine (B1669291) site on tubulin can inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in cancer cells. mdpi.comcsic.esacs.org For example, certain ethyl-2-amino-pyrrole-3-carboxylates have been shown to inhibit tubulin polymerization and exhibit potent cytotoxic activities against various cancer cell lines. mdpi.comnih.gov Similarly, derivatives of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate have been studied for their interaction with tubulin and their antimitotic effects. acs.orgresearchgate.net

In Vitro Biological Evaluation

Cell-Based Assays (e.g., Cytotoxicity against Cancer Cell Lines)

The in vitro biological evaluation of this compound and its derivatives often involves cell-based assays to determine their cytotoxic effects against various cancer cell lines. These assays, such as the MTT assay, measure cell viability and proliferation to determine the concentration of a compound that inhibits cell growth by 50% (IC50). phcogj.comksu.edu.tr

For instance, a series of 5-arylthieno[2,3-d]pyrimidines, which can be considered structural analogues, were tested for their cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values in the nanomolar range. mdpi.com Similarly, ethyl-2-amino-pyrrole-3-carboxylates have demonstrated dose- and time-dependent inhibition of proliferation in various soft tissue cancer cell lines. nih.gov The table below presents a selection of cytotoxicity data for related compounds against different cancer cell lines.

Compound/ExtractCell LineIC50Notes
Ethyl acetate (B1210297) extract of Quercus infectoria (EAQI)HeLa11.50 ± 0.50 µg/mLShowed no cytotoxic effect towards normal Vero cells. phcogj.com
Ethyl pyruvate (B1213749) (EP)VMM917 (Melanoma)-Showed selective cytotoxic effect (10.1-fold) compared to normal BJ cells. ksu.edu.tr
Ethyl pyruvate (EP)HeLa (Cervix)-Showed selective cytotoxic effect (3.04-fold) compared to normal BJ cells. ksu.edu.tr
5-arylthieno[2,3-d]pyrimidinesMCF-7 (Breast)9.1 nM and 28.0 nMFor two of the most active compounds in the series. mdpi.com

Anti-inflammatory and Antimicrobial Properties

Preclinical In Vivo Pharmacological Assessment

This compound is structurally related to flupirtine (B1215404), a centrally-acting, non-opioid analgesic. nih.govsmolecule.com Flupirtine is recognized as the prototype of a class of drugs known as Selective Neuronal Potassium Channel Openers (SNEPCO). nih.gov Its analgesic mechanism is distinct from that of opioids and NSAIDs. nih.govpatsnap.com

The primary mode of action involves the activation of voltage-gated KCNQ (Kv7) potassium channels and G-protein-regulated inwardly rectifying K+ (GIRK) channels. nih.govwjgnet.com This activation leads to a hyperpolarization of the neuronal membrane, which stabilizes the resting potential and makes the neuron less excitable. nih.gov This effect indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor by reducing the rise in intracellular Ca²⁺ concentration induced by glutamate, without directly binding to the NMDA receptor itself. nih.govnih.gov This unique mechanism contributes to its efficacy in managing various pain states, including post-operative, neuropathic, and musculoskeletal pain, without the typical side effects associated with opioids. nih.gov

The pharmacological profile of flupirtine and related carbamates includes significant neuroprotective properties. smolecule.compatsnap.comwjgnet.com This neuroprotection stems from its unique mechanism of action, which involves the activation of specific potassium channels, leading to an indirect antagonism of NMDA receptors. nih.govwjgnet.com By stabilizing the neuronal resting membrane potential, it prevents the excessive influx of calcium into neurons, a key event that can trigger neuronal damage and cell death (excitotoxicity). nih.govpatsnap.com

Furthermore, research on aromatic carbamates has shown that their neuroprotective activity is also conferred by enhancing autophagy and inducing the anti-apoptotic protein Bcl-2. aub.edu.lb The upregulation of Bcl-2 and increased glutathione (B108866) levels are additional mechanisms contributing to the neuroprotective effects observed with compounds in this class. drugbank.com These properties suggest potential applications in conditions involving neuronal damage or degeneration. smolecule.compatsnap.com

Future Directions and Research Gaps

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of ethyl pyridin-3-ylcarbamate typically involves the reaction of 3-aminopyridine (B143674) with ethyl chloroformate. google.com While effective on a laboratory scale, this method presents challenges for large-scale, environmentally friendly production. Future research should focus on developing greener and more efficient synthetic strategies.

One promising approach is the use of biocatalysis. For instance, enzymes like Pseudomonas fluorescens lipase (B570770) could potentially catalyze the carbamation reaction in aqueous media, significantly reducing the reliance on organic solvents. Another avenue is the exploration of continuous-flow reactors, which can offer better control over reaction parameters, improve safety, and increase yield. vulcanchem.com Mechanochemical methods, such as ball milling, also present a sustainable alternative by minimizing solvent use and reaction times. acs.org The development of catalytic systems, perhaps using abundant and non-toxic metals, could also lead to more atom-economical and sustainable processes. kit.edu

Table 1: Comparison of Synthetic Methodologies for Carbamate (B1207046) Synthesis

MethodAdvantagesDisadvantagesSustainability Aspect
Conventional Batch Synthesis Well-establishedUse of hazardous reagents, potential for side reactions, solvent wasteLow
Biocatalysis Mild reaction conditions, high selectivity, use of aqueous mediaEnzyme stability and cost can be a factorHigh
Flow Chemistry Enhanced safety, precise control, easy scale-upInitial setup cost can be highMedium to High
Mechanochemistry Reduced or no solvent, shorter reaction timesScalability can be a challenge for some reactionsHigh

Elucidation of Novel Biological Targets and Mechanisms

The current understanding of the biological targets of this compound and its analogues is still in its early stages. While some derivatives have been investigated for their activity as enzyme inhibitors, such as targeting indoleamine 2,3-dioxygenase 1 (IDO1) or histone deacetylases (HDACs), a comprehensive picture is lacking. vulcanchem.com For example, some carbamate derivatives are known to act as inhibitors of enzymes due to the carbamate moiety serving as a zinc-binding group. vulcanchem.com

Future research should employ a multi-pronged approach to identify new biological targets. This could involve high-throughput screening against a wide range of enzymes and receptors. Techniques like chemical proteomics and affinity-based protein profiling can be instrumental in identifying direct binding partners in a cellular context. Furthermore, understanding the downstream signaling pathways affected by the compound is crucial. For instance, if a derivative inhibits a specific kinase, identifying the downstream substrates will provide a more complete picture of its mechanism of action. The structural similarity to compounds like flupirtine (B1215404) suggests potential interactions with ion channels or receptors involved in neuropharmacology. smolecule.comresearchgate.net

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental for its development as a therapeutic agent. For this compound and its derivatives, detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential.

Initial in vitro ADME assays, such as Caco-2 permeability and liver microsome stability assays, can provide early indications of oral bioavailability and metabolic stability. nih.govacs.org These should be followed by in vivo PK studies in animal models to determine key parameters like half-life, maximum concentration (Cmax), and area under the curve (AUC). researchgate.netnih.gov Such studies have been performed on related compounds, revealing, for example, that oral bioavailability can be influenced by the specific formulation. researchgate.net

Pharmacodynamic studies should aim to correlate the compound's concentration with its biological effect. This involves developing reliable biomarkers to measure target engagement and downstream pathway modulation. For instance, if a derivative inhibits HDACs, measuring histone acetylation levels in target tissues would be a relevant PD marker. vulcanchem.com

Table 2: Key Parameters for Pharmacokinetic and Pharmacodynamic Profiling

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines the effective dose and route of administration.
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.Influences dosing frequency.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the maintenance dose rate required to achieve a target steady-state concentration.
EC50 / IC50 The concentration of a drug that gives half-maximal response (EC50) or inhibition (IC50).Measures the potency of a drug.

Exploration of New Therapeutic Applications Beyond Current Scope

The versatility of the pyridine (B92270) carbamate scaffold suggests that its therapeutic potential may extend beyond the currently investigated areas. A systematic exploration of new therapeutic applications is a critical future direction.

Given the prevalence of the pyridine ring in medicinal chemistry, derivatives of this compound could be investigated for a wide range of diseases. gu.se For example, their potential as antibacterial or antifungal agents could be explored, especially in light of the growing threat of antimicrobial resistance. frontiersin.org The structural similarities to some known anticancer agents also warrant investigation into their potential as antineoplastic agents, possibly acting through novel mechanisms like the inhibition of pyrimidine (B1678525) nucleoside incorporation into DNA and RNA. nih.gov Furthermore, the neuroprotective properties of related compounds suggest that derivatives of this compound could be explored for the treatment of neurodegenerative diseases. aub.edu.lb

Advanced Computational Modeling for Predictive Design

Advanced computational modeling techniques can significantly accelerate the drug discovery process by enabling the predictive design of more potent and selective analogues of this compound.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of compounds with their biological activity. peerj.comresearchgate.net These models can then be used to guide the design of new derivatives with improved properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl pyridin-3-ylcarbamate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : this compound can be synthesized via carbamate formation between pyridin-3-amine and ethyl chloroformate. Optimization involves controlling reaction temperature (0–5°C for exothermic reactions) and using anhydrous solvents like dichloromethane to minimize hydrolysis . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Monitoring intermediates with TLC or HPLC helps identify byproducts (e.g., unreacted amine) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the pyridine ring protons (δ 7.0–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of waste via licensed facilities compliant with local regulations .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets from peer-reviewed studies, focusing on variables like assay conditions (e.g., cell lines, incubation times) and structural modifications (e.g., substituents on the pyridine ring) .
  • Dose-Response Studies : Re-evaluate activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Use statistical tools (e.g., ANOVA with post-hoc tests) to validate reproducibility .

Q. What computational and experimental strategies are effective for studying structure-activity relationships (SAR) in this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Model interactions with target proteins (e.g., enzymes) using AutoDock Vina. Prioritize analogs with predicted binding affinity improvements (>2 kcal/mol) .
  • Synthetic SAR Libraries : Introduce substituents at the pyridine C-2/C-4 positions (e.g., halogens, alkyl groups) and assess their impact on solubility and bioactivity via HPLC and in vitro assays .

Q. How can environmental persistence and toxicity of this compound be evaluated for ecological risk assessment?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F (aqueous aerobic degradation) to measure half-life in soil/water. Monitor metabolites via LC-MS .
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition assays (OECD 201). Compare results with structurally related carbamates to identify trends .

Methodological Notes

  • Data Reproducibility : Document all experimental parameters (e.g., solvent purity, humidity) in electronic lab notebooks to enable replication .
  • Instrument Calibration : Regularly validate spectroscopic and chromatographic equipment using certified reference standards (e.g., USP-grade chemicals) .
  • Ethical Reporting : Disclose conflicts of interest and negative results in publications to avoid bias in the literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.